molecular formula C17H12N2O2S B2998326 2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291852-59-9

2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2998326
CAS No.: 1291852-59-9
M. Wt: 308.36
InChI Key: TWYJOFBRPFGXLR-UHFFFAOYSA-N
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Description

Benzofuro[2,3-d]pyrimidine derivatives are a class of compounds that have been studied for their potential in various applications. For instance, N-substituted benzofuro[2,3-d]pyrimidine-4-amines have been evaluated as novel EGFR tyrosine kinase inhibitors .


Synthesis Analysis

The synthesis of benzofuro[2,3-d]pyrimidine derivatives has been reported in the literature. One method involves the transformation of shikimic acid to methyl 3-dehydroshikimate (3-MDHS) and then to methyl 2-amino-3-cyanobenzofuran-5-carboxylate. This is followed by a transition metal-free method to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines .


Molecular Structure Analysis

The molecular structure of benzofuro[2,3-d]pyrimidine derivatives can be complex, depending on the specific substituents present on the benzofuro and pyrimidine rings .


Chemical Reactions Analysis

Benzofuro[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For example, 5-Phenyl-barbituric acids can be cyclized to Benzofuro[2,3-d]pyrimidines either directly by cyclodehydrogenation with palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids and subsequent cyclodehydratation by treatment with strong acids .

Scientific Research Applications

Synthesis and Structural Analysis The compound 2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a notable subject in chemical research, primarily due to its structural complexity and potential for diverse applications. A study elaborates on the benzylation and nitrosation of related pyrimidin-6(1H)-one derivatives, indicating the compound's relevance in exploring chemical interactions and polymorphism. These derivatives demonstrate unique crystalline forms and hydrogen bonding patterns, underscoring the compound's utility in studying molecular architectures and interactions (Glidewell, Low, Marchal, & Quesada, 2003).

Chemical Synthesis Approaches Research on the efficient synthesis of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives through reactions involving iminophosphoranes highlights the compound's versatility in chemical synthesis. This approach facilitates the production of various derivatives with potential applications in drug development and material science (Wang, Wang, He, Chen, & Hu, 2019).

Antifolate Research The compound's structural motif is integral to the synthesis of antifolates, a class of compounds with significant implications in cancer research and treatment. Studies on classical and nonclassical antifolates incorporating similar structural frameworks demonstrate their potential as dihydrofolate reductase (DHFR) inhibitors, offering insights into the development of new anticancer agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Regioselective Synthesis The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, involving derivatives structurally akin to the target compound, showcases the methodological advancements in achieving high specificity in chemical syntheses. Such studies are pivotal in the development of pharmaceuticals and fine chemicals, demonstrating the compound's role in enhancing synthetic methodologies (Dos Santos, da Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).

Pharmacological Potentials Investigations into the bioactivity and advancements of benzofuro[3,2-d]pyrimidine derivatives underscore the compound's importance in pharmaceutical research. Such derivatives are studied for their potential in addressing various health concerns, including antibiosis, anti-inflammatory actions, anticancer activity, and memory enhancement, highlighting the compound's broad applicability in drug discovery and development (Wei-ming, 2010).

Safety and Hazards

The safety and hazards associated with “2-(benzylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one” are not known. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

Future Directions

The future directions for research on “2-(benzylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one” and related compounds could include further exploration of their potential applications, such as their use as EGFR tyrosine kinase inhibitors . Additionally, the development of more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

2-benzylsulfanyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(19-16)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYJOFBRPFGXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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